molecular formula C22H24N4O3S B14967602 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B14967602
M. Wt: 424.5 g/mol
InChI Key: DXTLHXIDBROAAL-UHFFFAOYSA-N
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Description

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzodioxepin ring, a triazole ring, and a sulfanyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxepin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Triazole Ring: The triazole ring is usually formed through a cycloaddition reaction, often using azides and alkynes.

    Attachment of the Sulfanyl Group:

    Final Coupling: The final step involves coupling the benzodioxepin-triazole intermediate with N-(2,4-dimethylphenyl)acetamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the benzodioxepin ring, potentially altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole or benzodioxepin derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand in biochemical assays.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its triazole ring is a common pharmacophore in many drugs, suggesting potential therapeutic benefits.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to industrial products.

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is likely to involve interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s triazole ring may play a key role in binding to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of a benzodioxepin ring, a triazole ring, and a sulfanyl group. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C22H24N4O3S

Molecular Weight

424.5 g/mol

IUPAC Name

2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C22H24N4O3S/c1-14-5-7-17(15(2)11-14)23-20(27)13-30-22-25-24-21(26(22)3)16-6-8-18-19(12-16)29-10-4-9-28-18/h5-8,11-12H,4,9-10,13H2,1-3H3,(H,23,27)

InChI Key

DXTLHXIDBROAAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC4=C(C=C3)OCCCO4)C

Origin of Product

United States

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